Near-Infrared Photoresponsivity: HfS2 Outperforms MoS2 by a Factor of >10⁹
In a direct head-to-head comparison within the same study, few-layer HfS2 phototransistors achieved an ultrahigh near-infrared responsivity of 3.08 × 10⁵ A W⁻¹, which is 10⁹-fold higher than the 9 × 10⁻⁵ A W⁻¹ measured for multilayer MoS2 under equivalent near-infrared illumination [1]. The HfS2 devices also delivered a detectivity exceeding 4.01 × 10¹² Jones and a photogain surpassing 4.72 × 10⁵, values described by the authors as superior to the vast majority of reported 2D-material-based phototransistors [1].
| Evidence Dimension | Photoresponsivity (near-infrared) |
|---|---|
| Target Compound Data | 3.08 × 10⁵ A W⁻¹ |
| Comparator Or Baseline | Multilayer MoS2: 9 × 10⁻⁵ A W⁻¹ |
| Quantified Difference | >10⁹-fold higher for HfS2 |
| Conditions | HfS2 back-gate phototransistor (indirect bandgap ≈1.45 eV); multilayer MoS2 photodetector; near-infrared illumination; room temperature |
Why This Matters
For procurement of materials intended for near-infrared photodetection or imaging, HfS2 provides responsivity that is orders of magnitude beyond MoS2, directly enabling single-photon-level sensitivity that MoS2 cannot achieve.
- [1] Fu, L. et al. Van der Waals epitaxial growth of atomic layered HfS2 crystals for ultrasensitive near-infrared phototransistors. Adv. Mater. 29, 1700439 (2017). View Source
